molecular formula C13H14N6O B2920861 1,3,5-trimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)-1H-pyrazole-4-carboxamide CAS No. 2034584-22-8

1,3,5-trimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)-1H-pyrazole-4-carboxamide

Cat. No.: B2920861
CAS No.: 2034584-22-8
M. Wt: 270.296
InChI Key: GFYATEBKYYQQFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,5-Trimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)-1H-pyrazole-4-carboxamide is a heterocyclic compound featuring a pyrazole core fused with a pyrimidine ring. Its structure includes three methyl groups at the 1, 3, and 5 positions of the pyrazole moiety and a carboxamide linkage at the 4-position, connected to a pyrazolo[1,5-a]pyrimidin-6-yl group.

Properties

IUPAC Name

1,3,5-trimethyl-N-pyrazolo[1,5-a]pyrimidin-6-ylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N6O/c1-8-12(9(2)18(3)17-8)13(20)16-10-6-14-11-4-5-15-19(11)7-10/h4-7H,1-3H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFYATEBKYYQQFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C(=O)NC2=CN3C(=CC=N3)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1,3,5-trimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)-1H-pyrazole-4-carboxamide is a compound that belongs to the pyrazolo[1,5-a]pyrimidine family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. The compound exhibits potential as an anticancer agent and as an inhibitor of various biological pathways. This article aims to provide a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and case studies.

Structure and Synthesis

The molecular structure of 1,3,5-trimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)-1H-pyrazole-4-carboxamide consists of a fused pyrazolo[1,5-a]pyrimidine ring system. The synthesis typically involves multi-step reactions that may include cyclization and functionalization processes to introduce various substituents that enhance biological activity .

Biological Activity

The biological activities of this compound have been investigated in several studies:

Anticancer Activity

Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. For example:

  • Inhibition of Cancer Cell Proliferation : Studies have shown that related compounds can inhibit the proliferation of various cancer cell lines such as HepG2 (liver cancer) and HeLa (cervical cancer) with growth inhibition percentages of 54.25% and 38.44%, respectively .
  • Mechanism of Action : The compound may act by inhibiting specific kinases involved in cancer cell signaling pathways. For instance, it has been noted to inhibit MK2 kinase, which plays a role in inflammation and cancer progression .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties:

  • Inhibition of TNFα Release : It has been reported to inhibit the release of tumor necrosis factor-alpha (TNFα) in lipopolysaccharide (LPS)-stimulated cells, indicating its potential use in treating inflammatory diseases .

Enzymatic Inhibition

The pyrazolo[1,5-a]pyrimidine scaffold has shown promise as an inhibitor for various enzymes:

  • 11β-Hydroxysteroid Dehydrogenase Type 1 : Compounds in this class have been identified as modulators of this enzyme, which is relevant for metabolic syndrome treatment .

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of specific substituents on the pyrazolo[1,5-a]pyrimidine core:

  • Substituent Variability : Modifications at different positions on the pyrazole ring can significantly alter the biological activity. For example, the introduction of alkyl or aryl groups at position N1 can enhance anticancer activity while maintaining low toxicity to normal cells .
SubstituentBiological ActivityToxicity
Alkyl at N1Increased anticancer activityLow
Aryl at N1Moderate anticancer activityModerate
No substitutionReduced activityLow

Case Studies

Several case studies illustrate the effectiveness of 1,3,5-trimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)-1H-pyrazole-4-carboxamide in preclinical models:

  • Study on HepG2 Cells : The compound demonstrated significant inhibition of cell growth with minimal toxicity to normal fibroblasts .
  • In Vivo Models : In animal models, compounds with similar scaffolds showed promising results in reducing tumor size and inflammation markers .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pharmacological and Physicochemical Properties

  • Bioactivity: Polyfluoroalkylpyrazolo[1,5-a]pyrimidines demonstrate analgesic properties, attributed to their electron-withdrawing substituents enhancing receptor interactions .
  • Solubility and Stability : Methyl groups in the target compound likely reduce aqueous solubility compared to hydroxy or sulfonamide-containing derivatives (e.g., compound 2a in ). However, these groups may improve metabolic stability, a critical factor in drug design.

Reaction Mechanisms and Regioselectivity

  • The regioselective cyclization of 2-tolylhydrazinylidene-1,3-diketones into pyrazolo[1,5-a]pyrimidines (as in ) contrasts with the non-regioselective formation of dihydropyrimidones under certain conditions. This highlights the sensitivity of pyrazolopyrimidine synthesis to reaction conditions and starting materials.

Q & A

Q. Q1. What are the key considerations for optimizing the synthesis of 1,3,5-trimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)-1H-pyrazole-4-carboxamide?

Methodological Answer: The synthesis involves cyclocondensation and coupling reactions. Key parameters include:

  • Solvent Selection : Polar aprotic solvents like DMF or DMSO enhance reactivity due to their ability to stabilize intermediates .
  • Base Choice : K₂CO₃ is commonly used to deprotonate intermediates, but its stoichiometry must be carefully controlled (e.g., 1.2 equivalents relative to substrate) to avoid side reactions .
  • Temperature Control : Room temperature minimizes decomposition of pyrazolo-pyrimidine intermediates, while elevated temperatures (60–80°C) may accelerate coupling steps .
    Example Protocol :
  • Combine 5-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol (1 mmol) with K₂CO₃ (1.2 mmol) in DMF, followed by slow addition of RCH₂Cl (1.1 mmol) at RT. Stir for 12–24 hours .

Structural Characterization

Q. Q2. How can researchers resolve ambiguities in structural assignments of pyrazolo[1,5-a]pyrimidine derivatives?

Methodological Answer: Use a multi-technique approach:

  • NMR Spectroscopy : Key signals include pyrazole H-3 (δ ~8.6 ppm) and pyrimidine H-5 (δ ~7.0 ppm) in DMSO-d₆. Coupling constants (J = 8–12 Hz) confirm connectivity .
  • IR Spectroscopy : Stretch frequencies for carbonyl (1671–1626 cm⁻¹) and NH groups (3100–3300 cm⁻¹) validate carboxamide and pyrazole moieties .
  • Mass Spectrometry : High-resolution MS (e.g., ESI or EI) confirms molecular ions (e.g., m/z 368.42 for C₁₇H₁₆N₆O₂S) .

Q. Table 1: Representative Spectral Data

ParameterCompound 17b
¹H NMR (δ, ppm) 2.41 (s, 2CH₃), 8.61 (s, pyrazole H-3)
IR (cm⁻¹) 1671 (CO), 3308 (NH)
MS (EI) m/z 368 (M⁺)

Advanced Reaction Design

Q. Q3. How can computational methods improve reaction efficiency for pyrazolo-pyrimidine derivatives?

Methodological Answer: Integrate quantum chemical calculations and experimental feedback:

  • Reaction Path Search : Use density functional theory (DFT) to model intermediates and transition states. For example, optimize enamine-hydrazine reaction pathways to predict product selectivity (cyanopyrazoles vs. aminopyrazoles) .
  • Information Science : Apply machine learning to experimental datasets (e.g., solvent polarity, temperature) to prioritize high-yield conditions .
  • Validation : Cross-reference computed activation energies with experimental kinetics (e.g., reaction half-life under varying pH) .

Pharmacological Evaluation

Q. Q4. What methodologies are recommended for assessing the anticancer potential of this compound?

Methodological Answer:

  • Cell Line Screening : Test against human carcinoma lines (e.g., HeLa, MCF-7) using MTT assays. IC₅₀ values <10 µM suggest therapeutic relevance .
  • Mechanistic Studies :
    • Apoptosis Assays : Use Annexin V-FITC/PI staining to quantify cell death.
    • Enzyme Inhibition : Screen against kinases (e.g., EGFR) via fluorescence polarization .

Q. Table 2: Anticancer Activity of Analogues

CompoundCell Line (IC₅₀, µM)Target Enzyme Inhibition (%)
7a 8.2 (MCF-7)EGFR: 72 ± 3.1
7c 5.9 (HeLa)EGFR: 85 ± 2.7

Data Contradiction Analysis

Q. Q5. How should researchers address discrepancies in reaction yields or biological activity across studies?

Methodological Answer:

  • Experimental Design : Use factorial design (e.g., 2³ matrix) to isolate variables like solvent polarity, temperature, and catalyst loading .
  • Statistical Validation : Apply ANOVA to confirm significance of factors (e.g., p < 0.05 for solvent effect) .
  • Case Study : Inconsistent yields (30–70%) for pyrazolo-pyrimidine coupling may arise from residual moisture. Address via rigorous drying of reagents or use of molecular sieves .

Physicochemical Property Profiling

Q. Q6. What strategies are effective for determining solubility and stability?

Methodological Answer:

  • Solubility : Use shake-flask method in PBS (pH 7.4) with HPLC quantification. Pyrazolo-pyrimidines typically show poor aqueous solubility (<50 µg/mL), necessitating co-solvents (e.g., PEG-400) .
  • Stability : Conduct forced degradation studies under acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions. Monitor via LC-MS for degradation products .

Advanced Mechanistic Insights

Q. Q7. How can isotope labeling elucidate the mechanism of pyrazole-pyrimidine coupling?

Methodological Answer:

  • ¹³C-Labeling : Synthesize ¹³C-enriched pyrazole-4-carboxamide. Track carbonyl migration via 2D NMR (HSQC) .
  • Kinetic Isotope Effect (KIE) : Compare reaction rates of protiated vs. deuterated substrates. A KIE >1 suggests rate-limiting proton transfer .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.